

# Unveiling the Crystal Structure of 1-(4-Nitrophenyl)-1H-tetrazole: A Technical Guide

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## Compound of Interest

Compound Name: 1-(4-Nitrophenyl)-1h-tetrazole

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This technical guide provides a comprehensive overview of the crystal structure of **1-(4-Nitrophenyl)-1H-tetrazole**, an organic compound of interest in medicinal chemistry and materials science. This document details its crystallographic parameters, provides a plausible experimental protocol for its synthesis and crystallization, and outlines a general characterization workflow.

## Crystallographic Data

The crystal structure of **1-(4-Nitrophenyl)-1H-tetrazole** has been determined and is available in the Crystallography Open Database (COD) under the deposition number 7237193.<sup>[1]</sup> The key crystallographic parameters are summarized in the table below for easy reference and comparison.

Parameter	Value
Chemical Formula	C <sub>7</sub> H <sub>5</sub> N <sub>5</sub> O <sub>2</sub>
Molecular Weight	191.15 g/mol [1]
Crystal System	Monoclinic
Space Group	P 1 21/c 1[1]
a	7.2094 Å[1]
b	7.7337 Å[1]
c	14.2011 Å[1]
α	90°[1]
β	93.215°[1]
γ	90°[1]
Volume	790.5 Å <sup>3</sup>
Z	4[1]
Calculated Density	1.605 g/cm <sup>3</sup>
R-factor	0.0455[1]

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and crystallization of **1-(4-Nitrophenyl)-1H-tetrazole** is not readily available in the reviewed literature, a robust procedure can be constructed based on established methods for the synthesis of 1-substituted tetrazoles. The following protocols are based on the well-documented reaction of anilines with triethyl orthoformate and sodium azide, and general recrystallization techniques.

### Synthesis of 1-(4-Nitrophenyl)-1H-tetrazole

This synthesis is a one-pot reaction involving the cyclization of 4-nitroaniline with sodium azide and triethyl orthoformate.

## Materials:

- 4-Nitroaniline
- Triethyl orthoformate
- Sodium azide (Caution: Highly toxic and explosive)
- Glacial acetic acid (catalyst)
- Ethanol
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

## Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitroaniline (1 equivalent), triethyl orthoformate (1.2 equivalents), and glacial acetic acid (catalytic amount).
- Heat the mixture to reflux and add sodium azide (1.5 equivalents) portion-wise over 30 minutes. Extreme caution should be exercised when handling sodium azide.
- Continue to reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by slowly adding water.
- Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

## Crystallization

Single crystals of **1-(4-Nitrophenyl)-1H-tetrazole** suitable for X-ray diffraction can be obtained by slow evaporation from an appropriate solvent.

Materials:

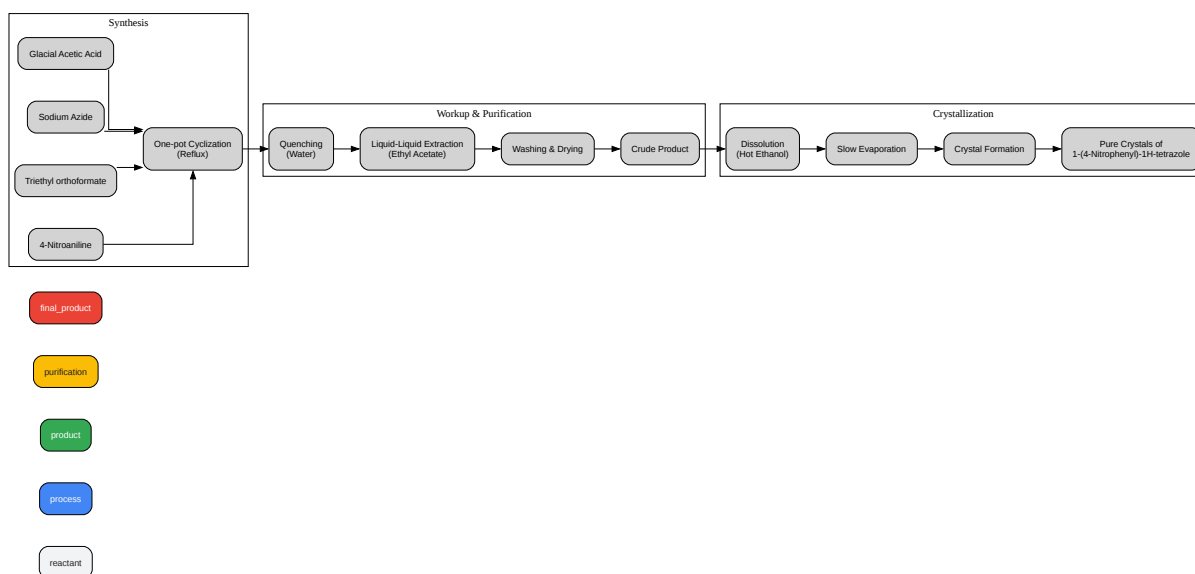
- Crude **1-(4-Nitrophenyl)-1H-tetrazole**
- Ethanol (or other suitable solvent like methanol or acetone)

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Gravity filter the hot solution to remove any insoluble impurities.
- Cover the beaker with a watch glass or perforated parafilm and allow the solution to cool slowly to room temperature.
- For optimal crystal growth, the solution can be left undisturbed for several days to allow for slow evaporation of the solvent.
- Once crystals have formed, isolate them by vacuum filtration.
- Wash the crystals with a small amount of cold ethanol and dry them in a desiccator.

## Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis and crystallization of **1-(4-Nitrophenyl)-1H-tetrazole**.



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Caption: Experimental workflow for the synthesis and crystallization of **1-(4-Nitrophenyl)-1H-tetrazole**.

## Characterization

The synthesized and crystallized **1-(4-Nitrophenyl)-1H-tetrazole** should be characterized to confirm its identity and purity. Standard analytical techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the chemical structure.
- Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
- Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.<sup>[2]</sup>
- Single-Crystal X-ray Diffraction: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the data presented in this guide.

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## References

- 1. 1-(4-Nitrophenyl)-1h-tetrazole |  $\text{C}_7\text{H}_5\text{N}_5\text{O}_2$  | CID 270017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Tetrazole, 1-(4-nitrophenyl)- [webbook.nist.gov]
- To cite this document: BenchChem. [Unveiling the Crystal Structure of 1-(4-Nitrophenyl)-1H-tetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082783#crystal-structure-of-1-4-nitrophenyl-1h-tetrazole]

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